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molecular formula C10H10N2O2 B8783259 8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one

8-Hydroxy-2,3-dimethylquinazolin-4(3H)-one

Cat. No. B8783259
M. Wt: 190.20 g/mol
InChI Key: ZXZLKEAZFBOZJY-UHFFFAOYSA-N
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Patent
US06156739

Procedure details

A 1.0 M solution of BBr3 in DCM (2.9 ml, 2.9 mmol) was added to 8-methoxy-3-N-methyl-2-methylquinazolin-4-[3 H]-one (0.2 g, 0.98 mmol) to form a yellow suspension, which was gently refluxed for 48 hours. The solvent was directly distilled from the reaction vessel to leave a yellow/green solid, which was hydrolysed with 10% aq. NaOH solution to give a cream suspension. The suspension was neutralised with 1.0 M aqueous HCl and then extracted into EtOAc. The organic layers were combined, dried (MgSO4) and filtered. The solvent was removed under vacuum to leave a pale brown solid (0.18 g, 0.94 mmol, 96% crude yield). The product (0.16 g) was purified by column chromatography, using DCM:MeOH (98:2) as eluent to give a white solid (0.12 g, 0.56 mmol, 57%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
57%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C(Cl)Cl.C[O:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]=1[N:18]=[C:17]([CH3:20])[N:16]([CH3:21])[C:15]2=[O:22].[OH-].[Na+].Cl>>[OH:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]=1[N:18]=[C:17]([CH3:20])[N:16]([CH3:21])[C:15]2=[O:22] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=CC=C2C(N(C(=NC12)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
was gently refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was directly distilled from the reaction vessel
CUSTOM
Type
CUSTOM
Details
to leave a yellow/green solid, which
CUSTOM
Type
CUSTOM
Details
to give a cream suspension
EXTRACTION
Type
EXTRACTION
Details
extracted into EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a pale brown solid (0.18 g, 0.94 mmol, 96% crude yield)
CUSTOM
Type
CUSTOM
Details
The product (0.16 g) was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C(N(C(=NC12)C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.56 mmol
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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